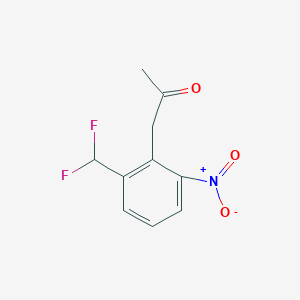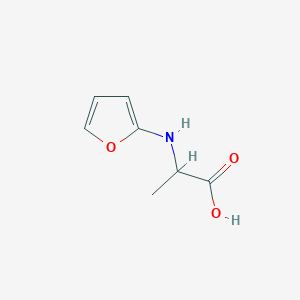
2-(Furan-2-ylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-2-Furylalanine is an organic compound with the molecular formula C7H9NO3. It is a derivative of alanine, where the side chain contains a furan ring.
Métodos De Preparación
D-2-Furylalanine can be synthesized through multiple synthetic routes. One common method involves the esterification of furyl chloroformic acid with alanine under suitable reaction conditions . Another method includes the synthesis from furfuryl alcohol, which involves a multi-step reaction process . The steps typically include the use of reagents such as thionyl chloride, benzotriazole, sodium hydride, and various solvents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
D-2-Furylalanine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium hydroxide, methanol, and toluene . For instance, oxidation reactions can be carried out using N-bromosuccinimide (NBS), leading to the formation of oxidized furylalanine derivatives . Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or other reducing agents. Substitution reactions can occur under specific conditions, leading to the formation of various substituted products .
Aplicaciones Científicas De Investigación
D-2-Furylalanine has several scientific research applications. In chemistry, it is used in the synthesis of peptides and proteins, where it can be incorporated into peptide chains via solid-phase peptide synthesis (SPPS) or enzymatic approaches . In biology, it is employed in site-specific labeling of peptides and proteins, utilizing its unique reactivity under UV-irradiation in the presence of oxygen and a photosensitizer . Additionally, it is used in the industry for the production of various chemical intermediates and as a building block for more complex molecules .
Mecanismo De Acción
The mechanism of action of D-2-Furylalanine involves its incorporation into peptides and proteins, where it can undergo specific chemical reactions such as oxidation and cyclization . The molecular targets include nucleophilic residues such as cysteine, histidine, lysine, arginine, serine, and tyrosine . The pathways involved include the formation of cyclic peptides through the attack of nucleophilic side chains onto the oxidized furylalanine side chain, resulting in the generation of cyclic peptides featuring a pyrrole moiety .
Comparación Con Compuestos Similares
D-2-Furylalanine can be compared with other similar compounds such as L-2-Furylalanine, Fmoc-L-Ala (2-Furyl)-OH, and H-L-Ala (2-Furyl)-OH . These compounds share the furan ring structure but differ in their stereochemistry and functional groups. D-2-Furylalanine is unique due to its specific reactivity and incorporation into peptides and proteins, making it a valuable tool for site-specific labeling and peptide cyclization . The similar compounds are often used in similar applications but may have different reactivity and properties based on their specific structures .
Propiedades
IUPAC Name |
2-(furan-2-ylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5(7(9)10)8-6-3-2-4-11-6/h2-5,8H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDBQHCKPZBJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
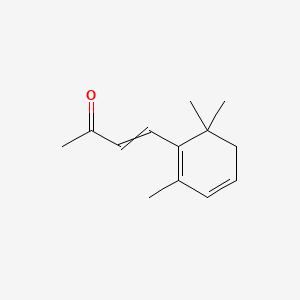

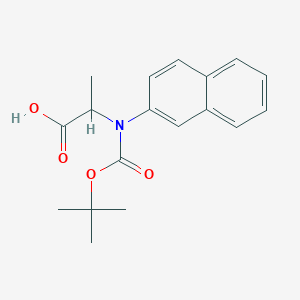
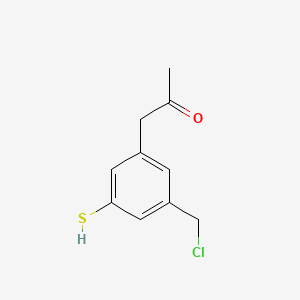
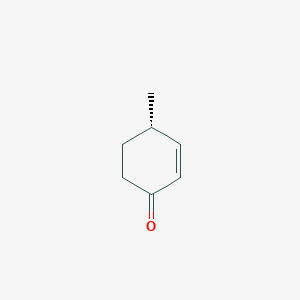
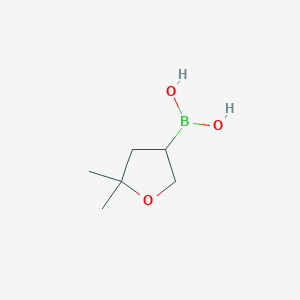
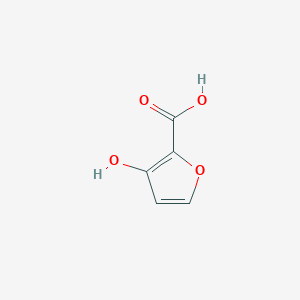
![(2E)-2-[[4-[3,5-bis[4-[(Z)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B14073868.png)

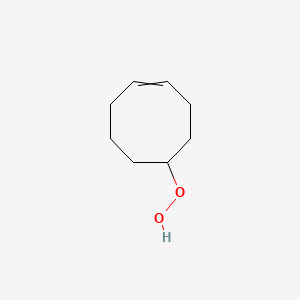
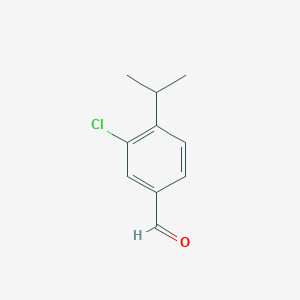
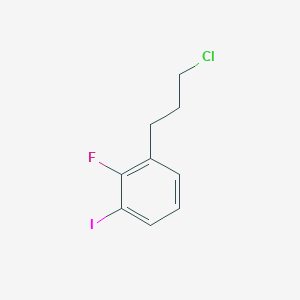
![4-Thiazolidinone, 5-[(2,4-dihydroxyphenyl)methylene]-2-thioxo-](/img/structure/B14073903.png)
